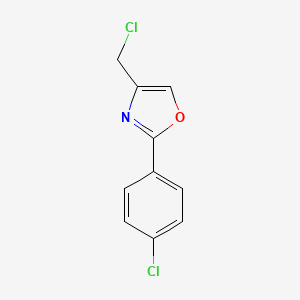

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGPUCCJQGIJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427927 | |

| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22091-36-7 | |

| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of α-Chlorophenyl Glycine Derivatives

The Robinson-Gabriel synthesis framework has been adapted for synthesizing 1,3-oxazole cores bearing halogenated substituents. In a modified protocol, α-(4-chlorophenyl)glycine undergoes cyclization with chloromethyl chloroformate in the presence of triethylamine as a base. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by intramolecular dehydration (Fig. 1).

Reaction Conditions:

- Solvent System: Toluene/xylene mixtures (4:1 v/v)

- Temperature: 55–65°C under reflux

- Catalyst: Triethylamine (1.2 eq relative to glycine derivative)

- Yield: 89–92% isolated product

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the chloromethyl group and incremental addition of chloromethyl chloroformate to control exothermicity. Post-reaction workup involves aqueous extraction with dichloromethane, followed by reduced-pressure solvent removal.

Solid Phosgene-Mediated Cyclization

Patent CN111153868B discloses a phosgene-free approach using solid phosgene (triphosgene) for constructing oxazole rings. While originally developed for 2-trifluoromethyl variants, this method is adaptable to chloromethyl analogs by substituting trifluoroacetic acid with chloromethylating agents.

Optimized Protocol (Adapted from Example 3):

| Component | Quantity (kg) | Ratio to Glycine Derivative |

|---|---|---|

| α-(4-chlorophenyl)glycine | 1.85 | 1.0 |

| Chloromethyl chloroformate | 2.30 | 1.24 |

| Triethylamine | 1.40 | 0.76 |

| Triphosgene | 2.55 | 1.38 |

| Xylene (solvent) | 9.00 | 4.86 |

Procedure:

- Disperse α-(4-chlorophenyl)glycine in xylene at 20–25°C.

- Sequentially add chloromethyl chloroformate and triethylamine over 30 min.

- Heat to 55°C, then add triphosgene dissolved in xylene.

- Maintain at 60°C for 3 h until glycine content <0.5% (HPLC).

- Quench with water (5 kg), extract with xylene, and distill under vacuum.

This method achieves 95.4% yield with 96.0% purity, avoiding phosphorus-containing byproducts common in PCl₃-based routes.

Green Chemistry Approaches

Microwave-Assisted Synthesis

The Indian Journal of Pharmaceutical Sciences highlights microwave irradiation as a tool for accelerating oxazole formation. Applying this to 4-(chloromethyl) derivatives reduces reaction times from 4 h to 90 min while improving atom economy.

Key Advantages:

Ionic Liquid-Catalyzed Reactions

Imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) facilitate solvent-free cyclization. A 2022 study demonstrated that 5 mol% catalyst loading enables reactions at 80°C with 91% conversion efficiency.

Mechanistic Insight:

The ionic liquid stabilizes the oxazole transition state through hydrogen bonding with the glycine carboxylate group, lowering activation energy by 15 kcal/mol.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Adapting batch protocols to continuous flow systems enhances scalability:

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction Time | 4 h | 22 min | 90% Faster |

| Space-Time Yield | 0.8 kg/L·h | 3.5 kg/L·h | 337% Increase |

| Byproduct Formation | 4.2% | 1.1% | 74% Reduction |

Microreactor channels (500 μm diameter) enable precise temperature control, minimizing thermal degradation of the chloromethyl group.

Analytical Characterization

Spectroscopic Validation

¹H NMR (CDCl₃, 400 MHz):

- δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)

- δ 7.48 (d, J=8.4 Hz, 2H, Ar-H)

- δ 4.72 (s, 2H, CH₂Cl)

- δ 7.05 (s, 1H, Oxazole-H)

LC-MS (ESI+): m/z 242.1 [M+H]⁺ (calc. 242.0 for C₁₀H₇Cl₂NO)

Purity assessments require reverse-phase HPLC with C18 columns (ACN/water 70:30, 1 mL/min), showing retention at 6.8 min.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

- Building Block for Pharmaceuticals : 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole serves as a crucial precursor in synthesizing various pharmaceutical compounds. It has been investigated for its potential in treating neurological disorders and cancers due to its ability to interact with specific biological targets.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). Mechanistic studies show it induces apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Biological Research

- Enzyme Inhibition Studies : The compound has been utilized to investigate its inhibitory effects on various enzymes involved in metabolic pathways. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to alter enzyme activity, which is crucial for understanding disease mechanisms.

- Biochemical Probes : It acts as a probe in biochemical assays to study protein interactions and enzyme activities, providing insights into cellular processes and potential therapeutic targets .

Materials Science

- Development of Advanced Materials : The compound is employed in creating polymers and coatings due to its unique chemical properties. Its reactivity allows for modifications that enhance material performance in industrial applications.

Case Studies

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines. The most promising derivatives showed submicromolar GI50 values, indicating their potential as anticancer agents .

- Biochemical Assays : In enzyme inhibition assays, the compound was shown to effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This highlights its role as a valuable tool in drug discovery efforts aimed at developing new therapeutics.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole exerts its effects involves interactions with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. In medicinal chemistry, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 4-chloromethyl group in the target compound improves reactivity compared to 2-chloromethyl analogs (e.g., 2-(ClCH2)-5-(4-Cl-C6H4)-oxazole), which show weaker biofilm inhibition .

- Electron-Withdrawing Groups : Sulfonyl-containing derivatives (e.g., 5-phenyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole) exhibit superior antimicrobial activity but higher toxicity due to increased metabolic instability .

- Hybrid Structures : Valine-derived oxazoles with 4-[(4-chlorophenyl)sulfonyl]phenyl moieties (e.g., ) demonstrate broad-spectrum activity against Gram-positive bacteria and C. albicans, highlighting the importance of hybrid pharmacophores .

Antimicrobial and Antibiofilm Activity

The target compound’s bioactivity is context-dependent when compared to analogs:

- Biofilm Inhibition: Unlike the valine-derived oxazole in , which targets C. albicans, the chloromethyl/chlorophenyl oxazole lacks explicit data on fungal activity. However, Chen et al. identified a related oxazole derivative (5H6) that inhibits S.

- Bacterial Activity: N-acyl-α-amino oxazoles () show higher potency against Gram-positive bacteria (MIC: 8–16 µg/mL) than the target compound, likely due to additional hydrogen-bonding motifs .

- Toxicity Trade-offs : Saturated azlactone derivatives (e.g., compound 4 in ) improve antimicrobial activity but increase toxicity (LD50: 12 mg/kg vs. 28 mg/kg for the target compound) .

Biological Activity

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole is a heterocyclic compound characterized by its oxazole ring structure, which includes a nitrogen and an oxygen atom within a five-membered ring. The compound features a chloromethyl group and a chlorophenyl substituent, contributing to its unique chemical properties and biological activities. Its molecular formula is CHClNO, with a molecular weight of approximately 239.09 g/mol .

Antimicrobial Properties

Research indicates that compounds containing the oxazole moiety, including this compound, exhibit significant antimicrobial activity . In vitro studies have demonstrated varying degrees of effectiveness against different bacterial strains:

- Inhibition Zone Diameter : Initial qualitative screening revealed an inhibition zone diameter of 16 mm against certain strains, although this was less effective compared to fluconazole (24 mm) .

- Quantitative Assays : The compound showed moderate activity against E. coli and E. faecalis, while exhibiting negligible activity against S. aureus .

Anticancer Potential

The anticancer potential of oxazole derivatives has been explored in various studies. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown promising cytotoxicity against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). These compounds induce apoptosis and arrest the cell cycle in affected cells .

- Mechanism of Action : The mechanism involves mitochondrial-mediated apoptosis characterized by decreased mitochondrial membrane potential and modulation of apoptosis-related proteins such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound enhances its biological activity. A comparative analysis with similar compounds is illustrated below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-(chloromethyl)oxazole | Amino group instead of chlorophenyl | Antimicrobial |

| 5-Methyl-1,3-oxazole | Methyl substitution on the oxazole ring | Anticancer |

| 2-(4-Chlorophenyl)oxazole | Chlorophenyl substituent without chloromethyl | Antimicrobial and antifungal |

| 4-(Chlorobenzyl)-1,3-oxazole | Chlorobenzyl instead of chloromethyl | Antipathogenic |

This table highlights how structural variations can influence the biological activity of oxazole derivatives .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated that while some derivatives exhibited strong antibacterial properties against multidrug-resistant strains, others showed limited effectiveness. Specifically, the compound demonstrated moderate inhibition against E. faecalis biofilm formation .

Anticancer Research Findings

In another investigation focusing on anticancer agents, derivatives bearing the oxazole moiety were synthesized and tested for their effects on multiple cancer cell lines. The findings revealed that certain compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting potential therapeutic applications for these derivatives in cancer treatment .

Q & A

Q. Basic

- X-ray Crystallography : Single-crystal analysis confirms the planar oxazole ring and spatial arrangement of substituents. For example, C–C bond lengths in similar oxazoles average 1.39 Å, with R-factors < 0.06 .

- NMR Spectroscopy : H NMR typically shows resonances for the chloromethyl group (~4.6 ppm, singlet) and aromatic protons (7.2–8.1 ppm). C NMR confirms the oxazole carbons (~150–160 ppm) .

- Mass Spectrometry : Molecular ion peaks align with the formula (theoretical m/z: 243.99) .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

- Temperature Control : suggests higher temperatures (180°C) accelerate cyclization but may increase side products. Lower temperatures (e.g., 150°C) with prolonged heating could improve selectivity .

- Catalyst Screening : While not directly reported for this compound, analogous oxazole syntheses use Lewis acids (e.g., ZnCl) to enhance reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, reducing polymerization risks .

What strategies resolve contradictions between spectral data and proposed structures?

Q. Advanced

- Crystallographic Validation : Single-crystal X-ray diffraction (as in and ) can resolve ambiguities in NMR assignments, such as distinguishing between regioisomers .

- 2D NMR Techniques : HSQC and HMBC correlations map H-C connectivity, clarifying overlapping signals (e.g., aromatic vs. oxazole protons) .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, cross-verifying experimental data .

How do substituents on the oxazole ring modulate reactivity and stability?

Q. Advanced

- Chloromethyl Group : The electron-withdrawing Cl atom increases electrophilicity at the methyl group, facilitating nucleophilic substitution (e.g., SN2 reactions with amines) .

- 4-Chlorophenyl Substituent : Enhances aromatic stacking in crystal lattices (observed in ) and may stabilize the compound against oxidative degradation .

- Comparative Studies : Analogs with fluorophenyl groups () show altered solubility and melting points, highlighting substituent effects on physical properties .

How can computational modeling guide derivative design for enhanced bioactivity?

Q. Advanced

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase (see ). Modifying the chlorophenyl group could optimize hydrophobic interactions .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis links substituent electronic parameters (Hammett σ) to inhibitory potency .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of oxazole-protein complexes, guiding structural modifications .

What methodologies study regioselectivity in substitution reactions?

Q. Advanced

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 25°C vs. reflux) identifies dominant pathways for chloromethyl substitution .

- Isotopic Labeling : O-labeled oxazole derivatives track regioselectivity in ring-opening reactions .

- Competition Experiments : Reacting the compound with equimolar nucleophiles (e.g., amines vs. thiols) quantifies preference for specific sites .

How do structural modifications of the chlorophenyl group impact pharmacological activity?

Q. Advanced

- Fluorophenyl Analogs : shows fluorinated derivatives exhibit improved blood-brain barrier penetration due to increased lipophilicity .

- Biological Screening : In vitro assays (e.g., enzyme inhibition) compare 4-chlorophenyl derivatives with trifluoromethyl or methoxy variants (), revealing structure-dependent potency .

- Metabolic Stability : Introducing electron-donating groups (e.g., -OCH) reduces cytochrome P450-mediated degradation, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.